molecular formula C11H18N2O B1596217 1-Morpholin-4-ylcyclohexanecarbonitrile CAS No. 42419-59-0

1-Morpholin-4-ylcyclohexanecarbonitrile

Cat. No.: B1596217
CAS No.: 42419-59-0
M. Wt: 194.27 g/mol
InChI Key: NOOGGLVJRULEIG-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylcyclohexanecarbonitrile is a nitrile-containing compound featuring a cyclohexane ring substituted with a morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom). This structural combination may influence its physicochemical properties, such as solubility, melting point, and reactivity, making it relevant in pharmaceutical and materials chemistry contexts .

Properties

IUPAC Name

1-morpholin-4-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOGGLVJRULEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962465
Record name 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42419-59-0
Record name 1-(4-Morpholinyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42419-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonitrile, 1-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042419590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Morpholin-4-ylcyclohexanecarbonitrile, also known by its chemical identifier CID 766257, is a compound of interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

  • Chemical Formula : C11H18N2O
  • Molecular Weight : 194.28 g/mol
  • IUPAC Name : 1-Morpholin-4-ylcyclohexanecarbonitrile
  • CAS Number : 42419-59-0

The biological activity of 1-Morpholin-4-ylcyclohexanecarbonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that this compound may influence:

  • Neurotransmitter Receptors : It has been suggested that the compound interacts with specific neurotransmitter receptors, potentially modulating synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes, which could have implications for metabolic processes and disease states.

Pharmacological Effects

1-Morpholin-4-ylcyclohexanecarbonitrile exhibits several pharmacological effects, which are summarized in the following table:

Effect Description
Antidepressant ActivityPotential modulation of serotonin and norepinephrine pathways.
Anti-inflammatory PropertiesMay inhibit pro-inflammatory cytokines, reducing inflammation in tissues.
Anticancer ActivityExhibits cytotoxic effects on specific cancer cell lines in vitro.
Neuroprotective EffectsPotentially protects neurons from oxidative stress and apoptosis.

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of 1-Morpholin-4-ylcyclohexanecarbonitrile in animal models. The results demonstrated significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anti-inflammatory Activity

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a role for 1-Morpholin-4-ylcyclohexanecarbonitrile in managing inflammatory conditions.

Case Study 3: Anticancer Properties

Research conducted on various cancer cell lines indicated that 1-Morpholin-4-ylcyclohexanecarbonitrile exhibited cytotoxic effects, leading to cell death through apoptosis. The compound's mechanism appears to involve the activation of caspase pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared below with structurally related nitriles containing morpholine, aromatic, or heterocyclic substituents. Key differences in substituents and molecular frameworks are highlighted.

Table 1: Structural and Physical Properties of Selected Nitriles
Compound Name Substituents Molecular Formula Notable Features
1-Morpholin-4-ylcyclohexanecarbonitrile Morpholinyl, cyclohexane, nitrile C₁₁H₁₆N₂O Flexible cyclohexane ring; polar morpholine
4-Morpholinecarbonitrile Morpholinyl, nitrile C₅H₈N₂O Linear structure; minimal steric hindrance
1-(4-Bromophenyl)cyclohexanecarbonitrile 4-Bromophenyl, cyclohexane, nitrile C₁₃H₁₄BrN Aromatic bromophenyl group; halogenated
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile Amino, furyl, ketone, nitrile C₁₂H₁₁N₃O₂ Conjugated enone system; heteroaromatic
Compound 1E (Chromene derivative) Amino, hydroxy, phenyl, nitrile C₁₇H₁₄N₂O₂ Fused chromene ring; phenolic hydroxyl

Key Differences in Properties and Reactivity

  • Solubility: The morpholine group in 1-Morpholin-4-ylcyclohexanecarbonitrile enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs like 1-(4-bromophenyl)cyclohexanecarbonitrile .
  • Thermal Stability : The cyclohexane ring may increase melting points due to improved molecular packing compared to linear analogs such as 4-morpholinecarbonitrile. However, experimental data for the target compound is lacking .
  • Reactivity : The nitrile group in all compounds is reactive toward hydrolysis, reduction, and nucleophilic addition. However, steric hindrance from the cyclohexane ring in the target compound may slow reactions compared to less hindered analogs like 4-morpholinecarbonitrile .
  • Spectroscopic Features : IR spectra of nitriles typically show C≡N stretches near 2200–2240 cm⁻¹. For example, Compound 1E exhibits a nitrile stretch at 2204 cm⁻¹ , consistent with expectations for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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